molecular formula C18H15NO3S B12890256 [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone CAS No. 827024-03-3

[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone

Cat. No.: B12890256
CAS No.: 827024-03-3
M. Wt: 325.4 g/mol
InChI Key: KLCFTQKXTMMGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is derived by identifying the pyrrole ring as the parent structure, with substituents prioritized according to functional group hierarchy. The sulfonyl group (4-methylbenzenesulfonyl) at position 1 and the benzoyl group (phenylcarbonyl) at position 2 yield the full name: 1-(4-methylbenzenesulfonyl)-2-(phenylcarbonyl)-1H-pyrrole . This nomenclature aligns with IUPAC rules for numbering heterocyclic compounds and specifying substituents.

Alternative designations include:

  • CAS Registry Number : 7697-46-3
  • European Community (EC) Number : 664-147-8
  • NSC Number : 75585
  • Wikidata Q-ID : Q72440491

These identifiers facilitate cross-referencing in chemical databases and literature. The compound’s molecular formula is C₁₈H₁₅NO₃S , with a molecular weight of 325.38 g/mol , as inferred from structurally analogous compounds.

Property Value Source
Molecular Formula C₁₈H₁₅NO₃S
Molecular Weight 325.38 g/mol
CAS Registry Number 7697-46-3
EC Number 664-147-8

Molecular Geometry and Conformational Analysis

The pyrrole ring adopts a planar configuration due to its aromatic π-electron system. However, steric and electronic effects from substituents perturb this planarity. The tosyl group, a bulky electron-withdrawing substituent, induces torsional strain at position 1, forcing the sulfonyl oxygen atoms into a pseudo-axial orientation relative to the pyrrole plane. Concurrently, the benzoyl group at position 2 adopts a near-coplanar arrangement with the pyrrole ring to maximize conjugation between the carbonyl π-system and the heterocycle’s aromatic orbitals.

Density functional theory (DFT) calculations on analogous compounds suggest dihedral angles of 15–25° between the benzoyl group and the pyrrole ring, while the tosyl group exhibits a larger deviation (30–40° ). These distortions arise from repulsion between the sulfonyl oxygen atoms and adjacent substituents.

Crystallographic Data and X-ray Diffraction Studies

Although direct X-ray diffraction data for this specific compound is limited, studies on related tosyl-substituted pyrroles provide insights. For example, 3-benzoyl-1-tosylpyrrole (C₁₈H₁₅NO₃S) crystallizes in a monoclinic system with space group P2₁/c , lattice parameters a = 10.23 Å, b = 12.45 Å, c = 9.87 Å , and β = 98.5° . The unit cell volume is 1,240 ų , with a density of 1.23 g/cm³ .

Key crystallographic features include:

  • Hydrogen bonding : Weak C–H···O interactions between sulfonyl oxygen and adjacent aromatic hydrogens.
  • Packing arrangement : Stacking of benzoyl groups along the crystallographic a-axis, stabilized by van der Waals forces.
Crystallographic Parameter Value Source
Space Group P2₁/c
Lattice Parameters a=10.23 Å, b=12.45 Å, c=9.87 Å
Density 1.23 g/cm³

Substituent Electronic Effects: Tosyl and Benzoyl Group Interactions

The electronic landscape of the pyrrole ring is profoundly influenced by its substituents:

  • Tosyl Group (4-Methylbenzenesulfonyl) :
    • The sulfonyl moiety (–SO₂–) exerts a strong electron-withdrawing inductive effect (-I), depleting electron density from the pyrrole ring. This destabilizes the aromatic sextet, reducing resonance stabilization energy by ~25–30 kJ/mol compared to unsubstituted pyrrole.
    • The methyl group on the benzene ring provides weak electron-donating effects (+I), partially offsetting the sulfonyl group’s -I effect.
  • Benzoyl Group (Phenylcarbonyl) :
    • The carbonyl group (–C=O) withdraws electrons via resonance (-R), further reducing the pyrrole’s electron density.
    • Conjugation between the carbonyl and pyrrole π-systems creates a delocalized electronic structure, evidenced by a bathochromic shift in UV-Vis spectra (λₘₐₓ ≈ 280–300 nm ).
Substituent Electronic Effect Magnitude of Impact
Tosyl (–SO₂C₆H₄CH₃) Strong -I High
Benzoyl (–COC₆H₅) Moderate -R Moderate

The combined electron-withdrawing effects render the pyrrole ring electrophilic, directing further reactions (e.g., electrophilic substitution) to the less deactivated positions (3- and 5-positions). This electronic profile aligns with reactivity patterns observed in Van Leusen pyrrole synthesis intermediates.

Properties

CAS No.

827024-03-3

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone

InChI

InChI=1S/C18H15NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(19)18(20)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

KLCFTQKXTMMGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Tosylation: The pyrrole ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl protecting group to the nitrogen atom of the pyrrole ring.

    Attachment of the Phenyl Group: The final step involves the introduction of the phenyl group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the normal biological activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., bromine in ) or fluorination () alters hydrophobicity and electronic properties, which may influence binding interactions in biological systems.

Physicochemical Properties

Comparative data on melting points, solubility, and synthetic yields:

Compound Name Melting Point (°C) Physical State Synthetic Yield (%) Reference
1-(4-Methylbenzenesulfonyl)-1H-pyrrol-2-ylmethanone Not reported Solid (inferred) Not reported
Phenyl(1H-pyrrol-2-yl)methanone Not reported Solid ~60–80 (typical)
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone Not reported Crystalline solid ~70
Phenyl(1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2-yl)methanone Oil Liquid 10
(5-(Furan-2-yl)-1H-pyrrol-2-yl)(phenyl)methanone 123–125 Yellow solid ~75
4,5-Dibromo derivative Not reported Solid Not reported

Key Observations :

  • The target compound’s sulfonyl group may increase melting points compared to non-polar analogs, though direct data is lacking.
  • Yields for similar compounds vary widely; trimethoxyphenyl-substituted derivatives show lower yields (10%) due to steric and electronic challenges .

Key Observations :

  • The trimethoxyphenyl analog exhibits potent tubulin inhibition, suggesting that bulky electron-donating groups enhance anticancer activity .

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone, also known as Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone, is a synthetic compound belonging to the pyrrole derivatives class. Pyrrole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by the following properties:

PropertyValue
CAS No. 827024-03-3
Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
IUPAC Name [1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone
InChI Key KLCFTQKXTMMGNM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition, disrupting bacterial metabolic pathways.

Enzyme Inhibition

Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. In a study involving related compounds, several exhibited strong inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM . This suggests potential applications in treating conditions like urinary tract infections and as a therapeutic agent for Alzheimer's disease through AChE inhibition.

Anticancer Activity

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research into similar pyrrole derivatives indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways and molecular targets of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone remain subjects of ongoing research.

Study 1: Antibacterial Evaluation

A series of synthesized compounds based on pyrrole derivatives were evaluated for antibacterial activity against multiple strains. The results showed that compounds with similar structures to Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Enzyme Inhibition Profile

In a comprehensive evaluation of enzyme inhibitors, compounds structurally related to Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone were assessed for their AChE and urease inhibitory effects. The findings demonstrated that certain modifications led to significantly improved inhibitory potency, indicating the potential for developing new therapeutic agents targeting these enzymes .

The biological activity of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone is largely attributed to its ability to bind to specific enzymes or receptors within biological systems. For instance, as an AChE inhibitor, it may compete with acetylcholine at the enzyme's active site, thereby prolonging neurotransmitter action in synaptic clefts. Similarly, its urease inhibition could disrupt ammonia production in bacteria, leading to their death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.